4-[(2Z)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(4-FLUOROANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE: is a complex organic compound that features a combination of aromatic aldehyde, triazine, and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(4-FLUOROANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Preparation of 3,5-DIIODO-2-METHOXYBENZALDEHYDE: This can be synthesized through iodination of 2-methoxybenzaldehyde using iodine and an oxidizing agent.
Formation of the Triazine Derivative: The triazine ring is formed by reacting cyanuric chloride with 4-fluoroaniline and morpholine under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with the triazine derivative in the presence of a hydrazine reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3,5-diiodo-2-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group in the triazine derivative can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-diiodo-2-methoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(4-FLUOROANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-2-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-(4-Fluoroanilino)-6-morpholino-1,3,5-triazine: Another key intermediate in the synthesis.
Hydrazones: A class of compounds with similar functional groups.
Uniqueness
The uniqueness of 3,5-DIIODO-2-METHOXYBENZALDEHYDE 1-[4-(4-FLUOROANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C21H20FI2N7O2 |
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Molecular Weight |
675.2 g/mol |
IUPAC Name |
2-N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20FI2N7O2/c1-32-18-13(10-15(23)11-17(18)24)12-25-30-20-27-19(26-16-4-2-14(22)3-5-16)28-21(29-20)31-6-8-33-9-7-31/h2-5,10-12H,6-9H2,1H3,(H2,26,27,28,29,30)/b25-12- |
InChI Key |
YZTGMUDNNKHPSF-ROTLSHHCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4 |
Origin of Product |
United States |
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